molecular formula C17H21N3O4 B4394986 ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate

ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate

Cat. No. B4394986
M. Wt: 331.4 g/mol
InChI Key: CYUURNNCLSZYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate, also known as EMDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

Ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate exerts its effects by binding to specific targets in the body, such as enzymes and receptors, and modulating their activity. For example, ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, by binding to its active site. Additionally, ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate has been found to bind to the cannabinoid receptor CB1, which is involved in regulating appetite, mood, and pain perception.
Biochemical and Physiological Effects:
Studies have shown that ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate can have a range of effects on the body, depending on the target it binds to. For example, ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate has been shown to reduce inflammation and pain in animal models of arthritis and cancer. Additionally, ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate has been found to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease, potentially by modulating the activity of certain enzymes and receptors in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate in lab experiments is its specificity for certain targets, which can help researchers to better understand the underlying mechanisms of disease. Additionally, ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate has been shown to have good bioavailability and pharmacokinetic properties, making it a promising drug candidate. However, one limitation of using ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain contexts.

Future Directions

There are several potential future directions for research on ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate. One area of interest is the development of more potent and selective ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate analogs, which could have improved therapeutic potential. Additionally, further studies are needed to better understand the mechanisms of action of ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate in various disease contexts, as well as its potential for use in combination with other drugs. Finally, there is a need for more research on the safety and toxicity of ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate, particularly in the context of long-term use.

Scientific Research Applications

Ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate has been studied for its potential as a drug candidate in various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. In particular, ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate has been shown to inhibit the activity of certain enzymes and receptors involved in these diseases, making it a promising target for drug discovery.

properties

IUPAC Name

ethyl 2-[4-[(4-methoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-5-24-15(21)10-20-12(3)16(11(2)19-20)18-17(22)13-6-8-14(23-4)9-7-13/h6-9H,5,10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUURNNCLSZYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-[(4-methoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate
Reactant of Route 2
Reactant of Route 2
ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate
Reactant of Route 3
Reactant of Route 3
ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate
Reactant of Route 4
Reactant of Route 4
ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate
Reactant of Route 5
ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate
Reactant of Route 6
Reactant of Route 6
ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.